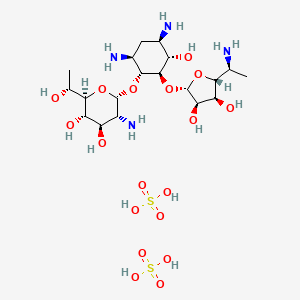

ELX-02 disulfate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

NB-124 二硫酸盐,也称为 ELX-02 二硫酸盐,是一种合成的真核核糖体选择性糖苷。该化合物旨在解决由无义突变引起的遗传疾病。 它是一种首创的化合物,可以诱导无义突变的读通,从而产生完整的具有功能的蛋白质 .

准备方法

合成路线和反应条件

NB-124 二硫酸盐是通过一系列化学反应合成的,这些反应涉及特定核糖体亚基的选择性糖基化。合成过程涉及多个步骤,包括官能团的保护和去保护、糖基化和纯化过程。 反应条件通常涉及使用有机溶剂、催化剂以及受控的温度和 pH 条件 .

工业生产方法

NB-124 二硫酸盐的工业生产涉及使用自动化反应器和纯化系统的规模化合成。该过程针对高产率和高纯度进行了优化,确保该化合物符合研究和潜在治疗应用的所需标准。 生产过程包括严格的质量控制措施,以确保一致性和安全性 .

化学反应分析

反应类型

NB-124 二硫酸盐会发生各种化学反应,包括:

氧化: 该化合物在特定条件下可以被氧化,形成氧化衍生物。

还原: 还原反应可以用来修饰化合物的官能团。

常用试剂和条件

这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及各种有机溶剂。 这些反应通常在受控的温度和 pH 条件下进行,以确保预期结果 .

形成的主要产物

这些反应形成的主要产物包括 NB-124 二硫酸盐的各种衍生物,这些衍生物可用于进一步的研究和开发。 这些衍生物可能具有不同的生物活性,使其成为科学研究的宝贵工具 .

科学研究应用

NB-124 二硫酸盐在科学研究中有着广泛的应用,包括:

化学: 用作研究核糖体功能和蛋白质合成的工具。

生物学: 研究其纠正遗传突变和恢复正常蛋白质功能的潜力。

医学: 探索其作为由无义突变引起的遗传疾病的潜在治疗剂。

工业: 用于开发新药和治疗策略

作用机制

NB-124 二硫酸盐通过选择性地结合真核核糖体并诱导无义突变的读通来发挥其作用。这使核糖体能够绕过过早的终止密码子,并产生完整的具有功能的蛋白质。 该化合物靶向参与蛋白质合成的特定核糖体亚基和途径,使其成为遗传研究和潜在治疗应用的宝贵工具 .

相似化合物的比较

NB-124 二硫酸盐与其他类似化合物相比是独一无二的,因为它对真核核糖体的选择性作用以及它诱导无义突变读通的能力。类似的化合物包括:

庆大霉素: 一种氨基糖苷类抗生素,也能诱导无义突变的读通,但具有更广泛的抗菌活性。

生物活性

ELX-02 disulfate, also known as Exaluren, is a novel aminoglycoside analog designed to induce translational read-through of nonsense mutations in various genetic disorders, including cystic fibrosis (CF) and cystinosis. This compound operates by interacting with the ribosome, allowing for the production of full-length functional proteins that would otherwise be truncated due to premature stop codons. This article details the biological activity of this compound, supported by data tables, case studies, and research findings.

Translational Read-Through : ELX-02 enhances the ribosomal read-through of nonsense mutations without significantly affecting mitochondrial protein synthesis. This selectivity minimizes potential toxicity associated with traditional aminoglycosides. The compound's ability to promote read-through is particularly relevant for conditions caused by nonsense mutations, which account for approximately 11% of monogenic diseases.

Key Findings

- Efficacy in Cystinosis : ELX-02 has been shown to reduce cystine accumulation in cystinotic fibroblasts and animal models. In a study involving cystinotic mice, administration of ELX-02 resulted in a significant decrease in renal cystine levels compared to untreated controls .

- Safety Profile : Clinical trials have reported that ELX-02 is generally well tolerated among participants, with no serious drug-related adverse events noted during Phase 1 studies involving over 100 volunteers .

- Comparative Toxicity : A comparative analysis demonstrated that ELX-02 exhibits significantly lower toxicity than other aminoglycosides like gentamicin and G418. For instance, the lethal concentration (LC50) for ELX-02 was approximately 22.2 mM, compared to 2.5 mM for gentamicin .

Table 1: Toxicity Comparison of Aminoglycosides

| Compound | Antibacterial Activity (MIC mM) | Mitochondrial IC50 (mM) | Cell Toxicity LC50 (mM) |

|---|---|---|---|

| Gentamicin | 6 | 26 ± 2 | 2.5 ± 0.3 |

| G418 | 9 | 13 ± 1 | 1.3 ± 0.1 |

| ELX-02 | 680 | 965 ± 155 | 22.2 ± 1.1 |

Table 2: Read-Through Efficacy for Nonsense Mutations

| Mutation Type | Gentamicin Read-Through (%) | G418 Read-Through (%) | ELX-02 Read-Through (%) |

|---|---|---|---|

| Usher Syndrome R3X | 0.1 | 17 | 22 |

| Hurler Syndrome Q70X | 0.2 | 4.2 | 4.5 |

| Cystic Fibrosis G542X | 0.5 | 6 | 6 |

Case Study: Cystinosis Treatment with ELX-02

In a study involving cystinotic fibroblasts from patients with CTNS mutations, treatment with ELX-02 resulted in significant translational read-through and restoration of CTNS protein levels. This was associated with a marked reduction in intracellular cystine levels, demonstrating the therapeutic potential of ELX-02 in managing cystinosis .

Case Study: Cystic Fibrosis Mouse Model

In a CF mouse model expressing the human CFTRG542X transgene, administration of ELX-02 at doses of 30 mg/kg daily for two weeks led to a five-fold increase in CFTR activity compared to baseline levels . This suggests that ELX-02 can effectively restore function in models of diseases caused by nonsense mutations.

属性

IUPAC Name |

(2R,3S,4R,5R,6S)-5-amino-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4S,5R)-5-[(1S)-1-aminoethyl]-3,4-dihydroxyoxolan-2-yl]oxy-3-hydroxycyclohexyl]oxy-2-[(1R)-1-hydroxyethyl]oxane-3,4-diol;sulfuric acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H38N4O10.2H2O4S/c1-4(20)14-12(28)13(29)19(30-14)33-17-9(25)6(21)3-7(22)16(17)32-18-8(23)10(26)11(27)15(31-18)5(2)24;2*1-5(2,3)4/h4-19,24-29H,3,20-23H2,1-2H3;2*(H2,1,2,3,4)/t4-,5+,6+,7-,8+,9-,10+,11-,12-,13+,14+,15+,16+,17+,18+,19-;;/m0../s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYGVCSNIMZZOIT-BPQPGTHUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C(C(C(O1)OC2C(C(CC(C2OC3C(C(C(C(O3)C(C)O)O)O)N)N)N)O)O)O)N.OS(=O)(=O)O.OS(=O)(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H]1[C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](C[C@@H]([C@H]2O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)[C@@H](C)O)O)O)N)N)N)O)O)O)N.OS(=O)(=O)O.OS(=O)(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H42N4O18S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

678.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。